

The discovery and development of TRV055

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Compound of Interest					
Compound Name:	TRV055				
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An In-depth Technical Guide to the Discovery and Development of TRV055

Introduction

TRV055, also known as TRV120055, is a synthetic peptide and a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] It was developed to selectively activate the G α q protein signaling pathway downstream of the AT1R, with minimal recruitment of β -arrestin. This biased agonism offers a novel therapeutic approach to modulate the physiological effects of the renin-angiotensin system, particularly in the context of fibrotic diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and development of **TRV055**, intended for researchers and professionals in drug development.

Discovery and Rationale

The discovery of **TRV055** is rooted in the concept of biased agonism at G protein-coupled receptors (GPCRs). The AT1R, a classical GPCR, is the primary receptor for the octapeptide hormone angiotensin II (Ang II). Canonical AT1R signaling involves the activation of both G proteins (primarily Gqq) and β -arrestins. While G protein signaling mediates many of the well-known effects of Ang II on blood pressure and fluid balance, β -arrestin pathways are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades.

The rationale for developing a Gq-biased AT1R agonist like **TRV055** stems from the hypothesis that selective activation of G protein-mediated pathways, while avoiding β -arrestin signaling, could elicit specific, desired therapeutic effects. For instance, in certain pathological conditions like fibrosis, the Gqq-mediated pathways are thought to play a significant role. **TRV055** and its



analogue TRV056 were designed as "gain-of-function" ligands with a greater allosteric coupling to Gq than the endogenous ligand Ang II, while maintaining similar coupling to β -arrestin.[2]

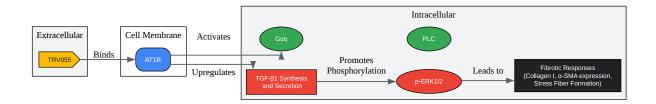
Mechanism of Action

TRV055 functions as a G protein-biased agonist at the AT1R.[3][4] Upon binding to the receptor, it preferentially stabilizes a conformation that favors coupling to and activation of the Gαq protein. This leads to the initiation of downstream signaling cascades mediated by Gαq. In contrast to the balanced activation by Ang II, **TRV055** is a "loss-of-function" ligand concerning β -arrestin-mediated pathways, showing significantly impaired recruitment of β -arrestin compared to Ang II.[2] Structural studies suggest that Gq-biased ligands like **TRV055** induce a less-pronounced outward movement of the transmembrane helix 6 (TM6) of the receptor compared to β -arrestin-biased ligands.[5]

The selective activation of G α q by **TRV055** triggers intracellular signaling pathways, including the upregulation of transforming growth factor-beta 1 (TGF- β 1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This targeted engagement of specific signaling pathways is the core of its mechanism of action and therapeutic potential.

Signaling Pathway

The signaling pathway initiated by **TRV055** binding to the AT1R is depicted below. It highlights the biased activation of the Gaq pathway, leading to downstream fibrotic responses.



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TRV055 Gαq-Biased Signaling Pathway





Preclinical Development and Key Experiments

The preclinical development of **TRV055** has focused on characterizing its effects in cellular models of fibrosis. Key findings from these studies are summarized below.

Quantitative Data

Parameter	Ligand	Value	Cell Type/System	Reference
Allosteric Coupling to Gq	TRV055	>10-fold greater than Ang II	-	[2]
Allosteric Coupling to β- arrestin	TRV055	Similar to Ang II	-	[2]
Concentration for Fibroblast Proliferation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for Collagen I and α- SMA Upregulation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for Stress Fiber Formation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for TGF-β1 Upregulation	TRV055	200 nM (24 h)	Human cardiac fibroblasts	[1]
Concentration for ERK1/2 Phosphorylation	TRV055	200 nM (30 min)	Human cardiac fibroblasts	[1]
Concentration for Collagen Secretion	TRV055	1 μΜ	Adult rat myofibroblasts	[1]

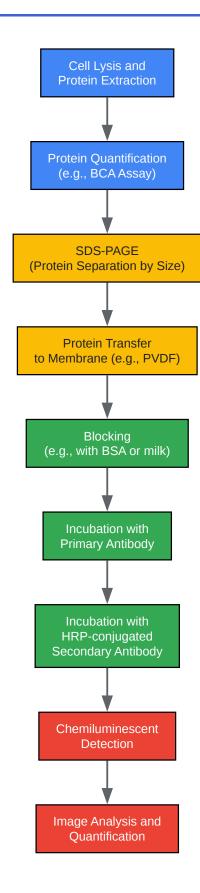


Experimental Protocols

- Human Cardiac Fibroblasts: Primary human cardiac fibroblasts are cultured in appropriate
 media. For experiments, cells are serum-starved and then treated with TRV055 (e.g., 200
 nM) for specified durations (e.g., 30 minutes for phosphorylation studies, 24 hours for protein
 expression studies).[1]
- Adult Rat Myofibroblasts: Myofibroblasts are isolated from adult rat hearts and cultured. For collagen secretion assays, cells are treated with TRV055 (e.g., 1 μM).[1]

A standard Western blotting protocol is used to assess the expression of proteins such as collagen I and α -SMA, and the phosphorylation of ERK1/2.





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Western Blotting Experimental Workflow





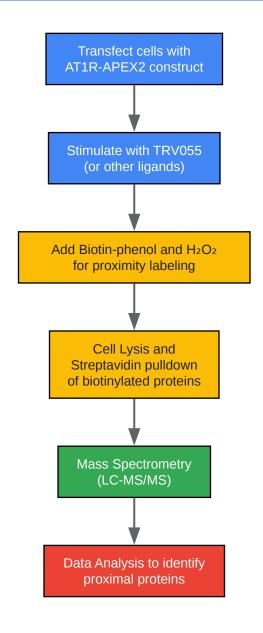


Immunofluorescence staining is employed to visualize the formation of stress fibers.

- Cell Seeding and Treatment: Cells are grown on coverslips and treated with TRV055.
- Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
- Staining: F-actin is stained with fluorescently labeled phalloidin to visualize stress fibers. Nuclei are counterstained (e.g., with DAPI).
- Imaging: Images are acquired using a fluorescence microscope.

To identify proteins in close proximity to the AT1R upon ligand stimulation, an engineered peroxidase (APEX2) is fused to the receptor.[6]





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Proximity Labeling Experimental Workflow

Future Directions

The development of **TRV055** and other biased agonists represents a significant advancement in GPCR pharmacology. Future research will likely focus on:

 In vivo efficacy: Evaluating the therapeutic potential of TRV055 in animal models of fibrosis and other relevant diseases.



- Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of TRV055.
- Clinical translation: If preclinical data are promising, advancing TRV055 into clinical trials for human diseases.
- Further structural and mechanistic studies: Gaining a more detailed understanding of how TRV055 and other biased ligands stabilize specific receptor conformations to fine-tune downstream signaling.

Conclusion

TRV055 is a Gq-biased agonist of the AT1R that selectively activates G protein-mediated signaling pathways. Its discovery and preclinical characterization have provided valuable insights into the principles of biased agonism and its potential for therapeutic intervention. By preferentially modulating the Gαq pathway, **TRV055** offers a promising strategy for targeting diseases where this pathway is pathologically activated, such as in fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of pharmacology.

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